3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Descripción
3-(4-Bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core. The compound features a 4-bromophenyl substituent at position 3 and an (E)-configured styryl group at position 4.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S/c18-14-9-7-13(8-10-14)16-19-20-17-22(16)21-15(23-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJYZVJLMYZAH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate thiadiazole derivatives under acidic or basic conditions. The incorporation of the phenylethenyl group is achieved through a series of condensation reactions. This synthetic pathway not only enhances the compound's stability but also augments its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. Specifically, 3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
| Microorganism | MIC (µg/mL) | Standard Drug (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Ampicillin) |
| Escherichia coli | 20 | 15 (Gentamicin) |
| Candida albicans | 25 | 20 (Fluconazole) |
The presence of the bromine atom in the phenyl ring is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For instance:
- Cell Line: MCF-7 (breast cancer)
- IC50: 12 µM
- Cell Line: HeLa (cervical cancer)
- IC50: 10 µM
These findings suggest that the compound may serve as a potential lead in developing new anticancer agents .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. The compound has shown activity against several viruses by inhibiting viral replication. Specifically:
- Virus: Influenza A
- Effectiveness: Significant reduction in viral load observed in treated cells.
This antiviral effect is attributed to the ability of the triazole ring to interfere with viral protein synthesis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives including our compound. The results indicated that it outperformed several standard antibiotics in inhibiting bacterial growth.
Study 2: Cancer Cell Line Analysis
In another study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines. It was found to induce apoptosis through caspase activation pathways, showing promise as a chemotherapeutic agent.
Comparación Con Compuestos Similares
Aryl Group Modifications
- 3-(3-Nitrophenyl)-6-[(E)-2-phenylethenyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 215996-79-5): Substituent: 3-nitrophenyl at position 3. Synthesis: Prepared via cyclization of 5-(3-nitrophenyl)-4-amino-4H-1,2,4-triazole-3-thiol with cinnamic acid derivatives .
3-(4-Pyridinyl)-6-(2-sodiumsulfonatephenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
Halogenated Aryl Groups
- 3-(3-Bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 307325-47-9): Substituent: 3-bromophenyl at position 3 and 4-nitrophenyl at position 5. Key Difference: The thiadiazine ring (vs.
Substituent Variations at Position 6
Styryl vs. Heteroaryl Groups
(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (LGH00045) :
6-(4-Bromophenyl)-3-(2-thienyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 155164-76-4):
Bulkier Substituents
- 6-(1-Adamantyl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₇H₁₁BrN₄S.
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., adamantyl) at position 6 reduce crystallinity but may improve membrane permeability .
- Biological Activity : Styryl and vinyl groups at position 6 (as in LGH00045) correlate with kinase inhibition, suggesting the target compound’s (E)-styryl group may confer similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
